1-(4-Chlorophenyl)ethanamine HCl
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Overview
Description
1-(4-Chlorophenyl)ethanamine hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a chiral amine, often used in various chemical and pharmaceutical applications. The compound is known for its clear, pale yellow appearance and is sensitive to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)ethanamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-(4-chlorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the compound is often produced through catalytic hydrogenation of the corresponding nitrile or nitro compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizers.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-Chlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in enzymatic reactions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)ethanamine hydrochloride involves its interaction with various molecular targets. It can act as a substrate for enzymes, facilitating enzymatic reactions. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular processes .
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethanamine: The free base form of the compound, which lacks the hydrochloride salt.
4-Chloro-α-methylbenzylamine: A structurally similar compound with a different substitution pattern.
Uniqueness: 1-(4-Chlorophenyl)ethanamine hydrochloride is unique due to its specific chiral properties and its ability to form stable hydrochloride salts. This makes it particularly useful in pharmaceutical applications where stability and solubility are crucial .
Properties
IUPAC Name |
1-(4-chlorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVPOKOZMYLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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